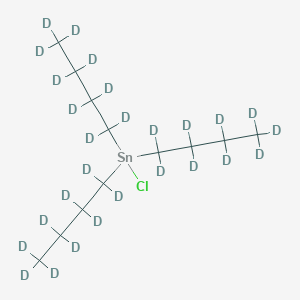
2,4,5-Trifluorobenzyl alcohol
Übersicht
Beschreibung
2,4,5-Trifluorobenzyl alcohol (TFBA) is an organic compound with a wide range of applications in the scientific and industrial fields. It is a colorless liquid with a faint odor and a boiling point of 138°C. TFBA is a versatile reagent used in organic synthesis, as a catalyst, and in the production of various pharmaceuticals. It is also a valuable tool for studying the biochemical and physiological effects of various compounds on living organisms. In
Wissenschaftliche Forschungsanwendungen
Oxidation and Electron Transfer Studies
2,4,5-Trifluorobenzyl alcohol has been studied in the context of oxidation and electron transfer mechanisms. A research conducted by Morimoto et al. (2012) explored the oxidation of various benzyl alcohol derivatives, including compounds similar to this compound, using an iron(IV)-oxo complex. This study highlighted the influence of electron transfer processes in the oxidation reactions of these compounds (Morimoto et al., 2012).
Photocatalytic Oxidation
In the field of photocatalysis, this compound derivatives have been used in studies focusing on the selective oxidation of benzyl alcohols into aldehydes. Higashimoto et al. (2009) reported the photocatalytic oxidation of benzyl alcohol derivatives, including trifluoromethylbenzyl alcohol, into corresponding aldehydes using titanium dioxide under visible light irradiation. This work offers insights into the photocatalytic applications of trifluorobenzyl alcohol derivatives (Higashimoto et al., 2009).
Lewis Acid Catalysis
Scandium trifluoromethanesulfonate has been identified as an extremely active Lewis acid catalyst in the acylation of alcohols, including benzyl alcohols and their derivatives. Research by Ishihara et al. (1996) highlights the high catalytic activity of scandium triflate in acylation reactions, which can be relevant to the chemistry of this compound (Ishihara et al., 1996).
Synthesis and Reaction Studies
The synthesis of various derivatives of this compound and their reactivity have been the subject of several studies. Deng et al. (2016) developed a continuous-flow system for synthesizing 2,4,5-trifluorobromobenzene, a derivative of this compound, highlighting the efficiency and practicality of this method in producing valuable intermediates (Deng et al., 2016).
Molecular Architecture
Studies on molecular architecture, such as the work by Hawker & Fréchet (1990), have utilized benzyl alcohol derivatives, including this compound, in the synthesis of dendritic macromolecules. This research provides insight into the application of these compounds in creating complex molecular structures (Hawker & Fréchet, 1990).
Safety and Hazards
When handling 2,4,5-Trifluorobenzyl alcohol, avoid dust formation and breathing mist, gas, or vapors . Avoid contact with skin and eyes. Use personal protective equipment and wear chemical impermeable gloves . Ensure adequate ventilation and remove all sources of ignition . Evacuate personnel to safe areas and keep people away from and upwind of spill/leak .
Wirkmechanismus
Target of Action
2,4,5-Trifluorobenzyl alcohol is an aryl fluorinated building block The primary targets of this compound are not explicitly mentioned in the available literature
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can all impact how this compound behaves. For instance, its storage temperature is recommended to be 2-8°C . .
Biochemische Analyse
Biochemical Properties
It is known that this compound is a fluorinated building block , which suggests that it may interact with various enzymes, proteins, and other biomolecules
Cellular Effects
It is known to cause skin and eye irritation . It may also cause respiratory irritation
Molecular Mechanism
It is known that this compound has a linear formula of F3C6H2CH2OH
Temporal Effects in Laboratory Settings
It is known that this compound is not likely mobile in the environment due to its low water solubility . It is also known to be insoluble and sinks in water
Eigenschaften
IUPAC Name |
(2,4,5-trifluorophenyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F3O/c8-5-2-7(10)6(9)1-4(5)3-11/h1-2,11H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRXZCCOHXZFHBV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1F)F)F)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10380340 | |
| Record name | 2,4,5-Trifluorobenzyl alcohol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10380340 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
144284-25-3 | |
| Record name | 2,4,5-Trifluorobenzyl alcohol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10380340 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4,5-Trifluorobenzyl Alcohol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(1-Oxo-4,4-diphenyl-2,3,4a,5,7,7a-hexahydrothiopyrano[2,3-c]pyrrol-6-yl)-1-(4-pyrrolidin-1-ylphenyl)ethanone](/img/structure/B142022.png)

![1H-Pyrrolo[2,3-b]pyridine-2-carboxylic Acid](/img/structure/B142033.png)









![2-[4-(Thiazol-2-yl)-3-trifluoromethylphenyl]propanoic acid](/img/structure/B142053.png)
